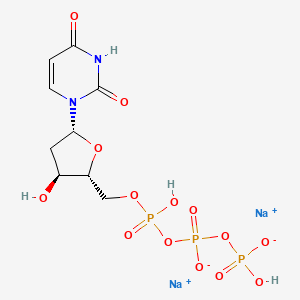
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways due to its functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea likely involves multiple steps, including the formation of the urea linkage and the incorporation of the piperidine and phenyl groups. Typical synthetic routes might include:
Step 1: Formation of the piperidine ring.
Step 2: Introduction of the phenyl group.
Step 3: Formation of the urea linkage through reaction with isocyanates or carbamates.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents for each reaction step.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,6-Dimethylphenyl)-1-((4-hydroxy-4-phenylpiperidino)acetyl)urea may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the hydroxy group to a ketone.
Reduction: Reduction of the urea linkage to form amines.
Substitution: Nucleophilic substitution reactions at the phenyl or piperidine rings.
Common Reagents and Conditions
- **Reducing
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Eigenschaften
CAS-Nummer |
70166-88-0 |
|---|---|
Molekularformel |
C22H27N3O3 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
N-[(2,6-dimethylphenyl)carbamoyl]-2-(4-hydroxy-4-phenylpiperidin-1-yl)acetamide |
InChI |
InChI=1S/C22H27N3O3/c1-16-7-6-8-17(2)20(16)24-21(27)23-19(26)15-25-13-11-22(28,12-14-25)18-9-4-3-5-10-18/h3-10,28H,11-15H2,1-2H3,(H2,23,24,26,27) |
InChI-Schlüssel |
FPUULYOEOBQOOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC(=O)CN2CCC(CC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


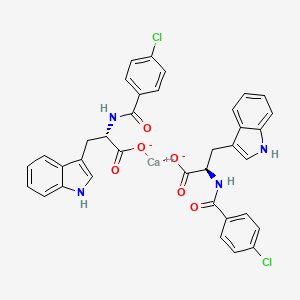
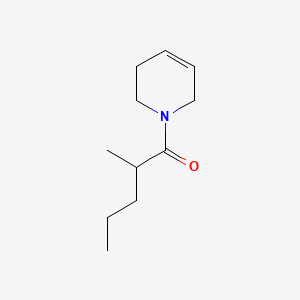
![3-Hydroxy-8-azabicyclo[3.2.1]octane-8-carbaldehyde](/img/structure/B13805160.png)

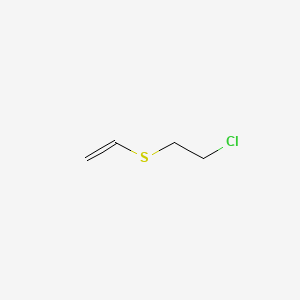

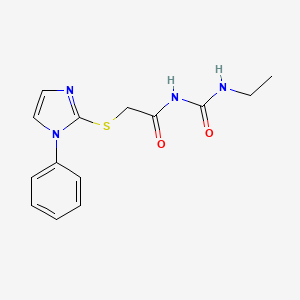




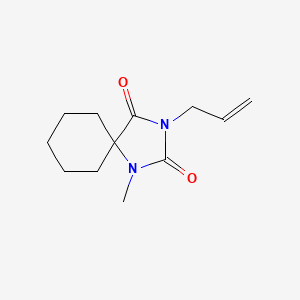
![(8R,9S,13S,14S,17S)-13-methyl-2-(trideuteriomethoxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13805220.png)
